![molecular formula C14H14FN3O3S B13347156 4-({[(4-Aminophenyl)methyl]carbamoyl}amino)benzene-1-sulfonyl fluoride CAS No. 21316-07-4](/img/structure/B13347156.png)
4-({[(4-Aminophenyl)methyl]carbamoyl}amino)benzene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(4-Aminobenzyl)ureido)benzene-1-sulfonyl fluoride is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an aminobenzyl group, a ureido linkage, and a sulfonyl fluoride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Aminobenzyl)ureido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 4-aminobenzylamine with isocyanates to form the ureido linkage. This intermediate is then reacted with benzenesulfonyl fluoride under controlled conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques apply. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-(4-Aminobenzyl)ureido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the aminobenzyl and ureido groups.
Hydrolysis: The sulfonyl fluoride moiety is susceptible to hydrolysis, leading to the formation of sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield sulfonamide derivatives, while hydrolysis results in sulfonic acids.
Wissenschaftliche Forschungsanwendungen
4-(3-(4-Aminobenzyl)ureido)benzene-1-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential inhibitor of enzymes like human neutrophil elastase, which is implicated in conditions such as acute respiratory distress syndrome.
Biological Studies: The compound’s ability to interact with specific proteins and enzymes makes it valuable in studying biochemical pathways and mechanisms.
Industrial Applications: Its reactivity and stability make it useful in the synthesis of other complex organic molecules, which can be applied in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(3-(4-Aminobenzyl)ureido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. For instance, as an inhibitor of human neutrophil elastase, the compound binds to the enzyme’s active site, preventing it from catalyzing the hydrolysis of peptide bonds in proteins. This inhibition is crucial in reducing inflammation and tissue damage in certain medical conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide Derivatives: These compounds share the sulfonyl group and have similar inhibitory effects on enzymes.
Ureido Compounds: Compounds with ureido linkages exhibit similar reactivity and biological activity.
Aminobenzyl Derivatives: These compounds have comparable structural features and applications in medicinal chemistry.
Uniqueness
4-(3-(4-Aminobenzyl)ureido)benzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
21316-07-4 |
|---|---|
Molekularformel |
C14H14FN3O3S |
Molekulargewicht |
323.34 g/mol |
IUPAC-Name |
4-[(4-aminophenyl)methylcarbamoylamino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H14FN3O3S/c15-22(20,21)13-7-5-12(6-8-13)18-14(19)17-9-10-1-3-11(16)4-2-10/h1-8H,9,16H2,(H2,17,18,19) |
InChI-Schlüssel |
PLLFJKRKTXPWRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNC(=O)NC2=CC=C(C=C2)S(=O)(=O)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



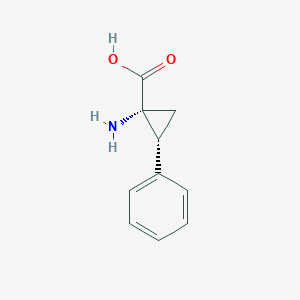
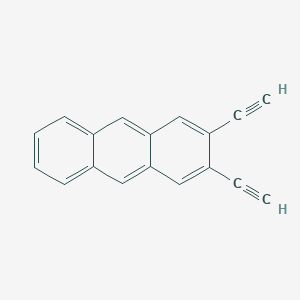
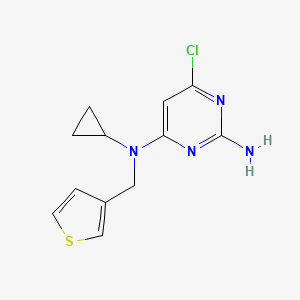

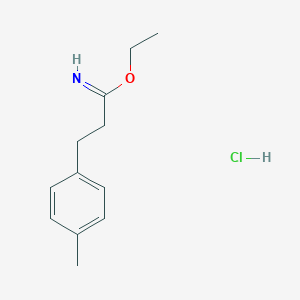
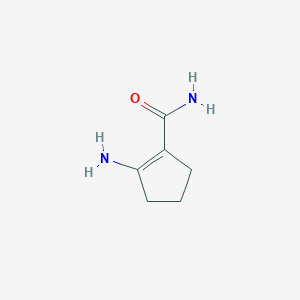
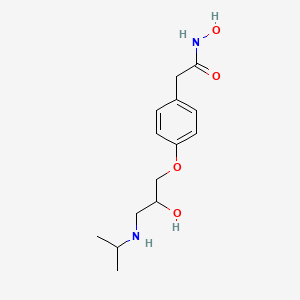


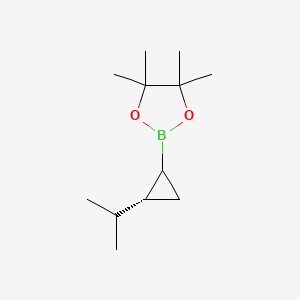
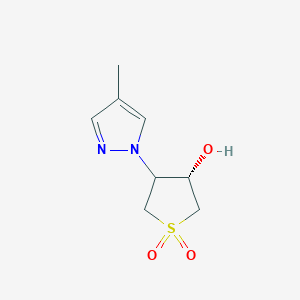
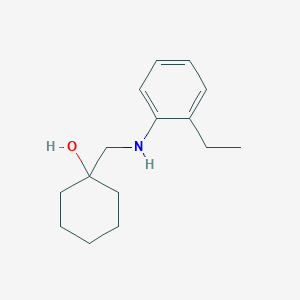
![2,2,2-Trifluoro-N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B13347152.png)
